Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate, also known as MDIC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MDIC belongs to the class of indene derivatives and has shown promising results in various studies related to drug development.
Scientific Research Applications
Potential Pesticide Application
Compounds like 5-amino-3-methyl-1,2,4-thiadiazole have been reported to have potential as pesticides .
Medicinal Enzyme Inhibitors
Similar compounds have been used as components of medicinally important enzyme inhibitors .
Azo Dyes Component
Related heterocyclic compounds have found use in the composition of azo dyes .
Antibiotics Component
Derivatives of related compounds have been used in cephalosporin antibiotics .
Anti-HIV Agents
Indole derivatives have been studied for their potential as anti-HIV agents through molecular docking studies .
Antimicrobial Agents
Some indole derivatives have shown activity against various bacteria including Mycobacterium tuberculosis and multidrug-resistant Acinetobacter baumanii .
DDR1 Inhibitors for Cancer Treatment
A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed as new selective discoidin domain receptor 1 (DDR1) inhibitors with potential anti-pancreatic cancer efficacy .
Mechanism of Action
Target of Action
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate, also known as 5-Amino-indan-1-carboxylic acid methyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various changes at the molecular level . These changes can lead to different biological effects, depending on the specific derivative and its target .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological effects, depending on their specific structure and the targets they interact with .
properties
IUPAC Name |
methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNDKKRORPSJAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564757 |
Source
|
Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
CAS RN |
754153-28-1 |
Source
|
Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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